molecular formula C23H23F3N4O2S B14972731 N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B14972731
M. Wt: 476.5 g/mol
InChI Key: AAPKDFBAVXFZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazine ring substituted with an azepane moiety and a trifluoromethyl group attached to a benzene sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce an amine.

Scientific Research Applications

N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The azepane and pyridazine moieties can interact with specific binding sites, while the trifluoromethyl group can enhance the compound’s binding affinity and selectivity. This interaction can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,6-DIFLUOROBENZAMIDE
  • N-(4-(6-(AZEPAN-1-YL)PYRIDAZIN-3-YL)PHENYL)-4-NITROBENZENESULFONAMIDE

Uniqueness

N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to the presence of the trifluoromethyl group, which can significantly enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for drug development .

Properties

Molecular Formula

C23H23F3N4O2S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C23H23F3N4O2S/c24-23(25,26)19-7-3-4-8-21(19)33(31,32)29-18-11-9-17(10-12-18)20-13-14-22(28-27-20)30-15-5-1-2-6-16-30/h3-4,7-14,29H,1-2,5-6,15-16H2

InChI Key

AAPKDFBAVXFZRM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.